molecular formula C9H7N3O2 B1270939 3-aminoquinoxaline-2-carboxylic Acid CAS No. 85414-82-0

3-aminoquinoxaline-2-carboxylic Acid

Cat. No.: B1270939
CAS No.: 85414-82-0
M. Wt: 189.17 g/mol
InChI Key: WINJFUJIPMQGNL-UHFFFAOYSA-N
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Description

3-Aminoquinoxaline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H7N3O2. It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities. This compound features an amino group at the third position and a carboxylic acid group at the second position of the quinoxaline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

3-Aminoquinoxaline-2-carboxylic acid plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation and glycolysis, affecting the overall metabolic flux within cells . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, its impact on cellular metabolism includes alterations in the rates of glycolysis and oxidative phosphorylation, which are critical for energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions often lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by environmental factors such as pH and temperature . Over extended periods, it can lead to long-term changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is essential for determining safe and effective usage in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It interacts with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, influencing the overall metabolic flux and levels of key metabolites . These interactions are critical for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target areas . The distribution of this compound within cells is crucial for its biochemical activity and overall function.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications . It is often directed to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminoquinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of nitrocyano olefins promoted by titanium tetrachloride (TiCl4) and zinc (Zn). This method provides good yields and involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Scientific Research Applications

3-Aminoquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminoquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the amino and carboxylic acid groups.

    2-Aminoquinoxaline: Similar structure with an amino group at the second position.

    Quinoxaline-2-carboxylic acid: Similar structure with a carboxylic acid group at the second position.

Uniqueness

3-Aminoquinoxaline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in various fields. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential as a bioactive compound .

Properties

IUPAC Name

3-aminoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINJFUJIPMQGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364177
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85414-82-0
Record name 3-aminoquinoxaline-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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